HeLa Cell Antiproliferative Activity: 2,5-Bis(4-chlorobenzylidene)cyclopentanone vs. 4-Hydroxy Analog (Direct Comparison)
In a direct head-to-head study, 2,5-bis(4-chlorobenzylidene)cyclopentanone exhibited an IC50 of 5.376 mM against HeLa cervical cancer cells, which is approximately 8.2-fold less potent (higher IC50) than its 4-hydroxy analog (IC50 = 0.656 mM) [1]. This demonstrates that chlorine substitution at the 4-position markedly attenuates antiproliferative potency relative to hydroxyl substitution, providing a critical selection criterion for applications requiring moderated cytotoxicity rather than maximal cell-killing activity.
| Evidence Dimension | Antiproliferative activity (IC50) against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | IC50 = 5.376 mM |
| Comparator Or Baseline | 2,5-bis(4-hydroxybenzylidene)cyclopentanone, IC50 = 0.656 mM |
| Quantified Difference | 8.2-fold lower potency (5.376 mM vs. 0.656 mM) |
| Conditions | HeLa cell line; MTT or equivalent viability assay; compound exposure conditions as per Saifullah et al., 2007 |
Why This Matters
For procurement decisions in anticancer screening programs, the 8-fold potency differential between the chloro and hydroxy analogs directly dictates which compound is appropriate for high-sensitivity vs. moderated-cytotoxicity applications.
- [1] Teuku Nanda Saifullah, Yandi Syukri, R. E.A. Utami. Synthesis of 2,5-bis-(4'-hydroxybenzylidene) cyclopentanone and 2,5-bis-(4'-chlorobenzylidene) cyclopentanone compounds and antiproliferative tests to HeLa cells. INDONESIAN JOURNAL OF PHARMACY, 2007, pages 48-55. View Source
